molecular formula C25H19ClN4O3 B11199094 2-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide

2-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide

Cat. No.: B11199094
M. Wt: 458.9 g/mol
InChI Key: BHCNELHGBQLLBF-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazoloquinoline core, a chlorophenyl group, and a methoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazoloquinoline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This can be achieved through electrophilic aromatic substitution reactions using chlorinated reagents.

    Attachment of the methoxyphenylmethyl group: This step often involves nucleophilic substitution reactions using methoxyphenylmethyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoloquinoline derivatives, which can be further utilized in different applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)quinoline: A related compound with a similar quinoline core but different substituents.

    (2E)-2-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-propenoic acid: Another compound with a chlorophenyl and methoxyphenyl group but different core structure.

Uniqueness

2-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is unique due to its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H19ClN4O3

Molecular Weight

458.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C25H19ClN4O3/c1-33-22-5-3-2-4-16(22)13-28-24(31)15-6-11-21-19(12-15)23-20(14-27-21)25(32)30(29-23)18-9-7-17(26)8-10-18/h2-12,14,29H,13H2,1H3,(H,28,31)

InChI Key

BHCNELHGBQLLBF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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